molecular formula C17H24F3N3O3S B1683484 Velneperit CAS No. 342577-38-2

Velneperit

Numéro de catalogue B1683484
Numéro CAS: 342577-38-2
Poids moléculaire: 407.5 g/mol
Clé InChI: WGEWUYACXPEFPO-AULYBMBSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The development of an optimized synthetic and purification process of Velneperit (S-2367), a novel Neuropeptide Y (NPY) Y5 receptor antagonist, was carried out by a team of researchers .


Molecular Structure Analysis

This compound has a molecular formula of C17H24F3N3O3S . Its average mass is 407.451 Da and its monoisotopic mass is 407.149048 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound belongs to the class of organic compounds known as delta amino acids and derivatives . These are compounds containing a carboxylic acid group and an amino group at the C5 carbon atom .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C17H24F3N3O3S . Its average mass is 407.451 Da and its monoisotopic mass is 407.149048 Da .

Applications De Recherche Scientifique

Traitement de l'obésité

Le Velneperit, également connu sous le nom de S-2367, est un nouvel antagoniste du récepteur Y5 de la neuropeptide Y (NPY) . Il a été étudié de manière approfondie pour son potentiel dans le traitement de l'obésité . Dans une étude d'un an menée par Shionogi, le médicament a démontré une réduction statistiquement significative du poids corporel .

Efficacité et sécurité à long terme

L'efficacité et la sécurité à long terme du this compound ont été évaluées sur une période d'un an dans deux études distinctes . Ces études comprenaient une population totale randomisée de 1 566 sujets obèses répartis dans 80 centres aux États-Unis .

Conditions alimentaires

Les études ont évalué l'efficacité et la sécurité du this compound dans différentes conditions de régime alimentaire hypocalorique et de régime alimentaire faible en calories . Dans le groupe le plus performant par rapport au placebo dans les deux études, les sujets traités par this compound à 800 mg une fois par jour en association avec un régime alimentaire hypocalorique ont présenté une perte de poids d'au moins 5 % .

Paramètres secondaires

Le traitement par this compound a entraîné des différences statistiquement significatives en ce qui concerne les paramètres secondaires tels que la diminution du tour de taille et l'amélioration du profil lipidique sérique .

Profil de sécurité

En termes de sécurité, le this compound a été bien toléré dans tous les groupes sur la période d'un an de traitement . Cette découverte est cohérente avec l'expérience des sujets dans les études cliniques précédentes .

Cible potentielle pour le traitement de l'obésité

Ces études cliniques démontrent encore le potentiel du récepteur Y5 du NPY comme cible pour le traitement de l'obésité .

Étude de prolongation en ouvert

Une étude de prolongation en ouvert (OLE) a été menée pour évaluer la sécurité et l'efficacité du this compound chez les sujets obèses . L'étude a révélé que la variation du poids corporel au cours de la phase de traitement actif de 54 semaines de l'étude est la principale variable d'efficacité .

Évaluation pharmacocinétique

Les concentrations plasmatiques ont été utilisées pour calculer les niveaux pharmacocinétiques à l'état d'équilibre . Les données ont été analysées à chaque intervalle et entre les intervalles. Les niveaux à l'état d'équilibre étaient corrélés à la dose, si nécessaire .

Mécanisme D'action

Target of Action

Velneperit, also known as S-2367, is a novel neuropeptide Y (NPY) Y5 receptor antagonist . The primary target of this compound is the Neuropeptide Y receptor Y5 . This receptor plays a key role in the effects of NPY, an important neurotransmitter in the control of energy homeostasis .

Mode of Action

This compound acts as a potent and selective antagonist for the Neuropeptide Y receptor Y5 . As an antagonist, it prevents the binding of NPY to the receptors, thereby inhibiting the actions of NPY . This results in decreased stimulation of food intake and inhibition of energy expenditure .

Biochemical Pathways

The unique mechanism of action of this compound involves blocking the Y5 binding receptor for neuropeptide Y (NPY), a centrally acting signaling molecule thought to be involved in regulation of energy balance and food consumption . NPY levels are particularly elevated in reduced weight or food deprived subjects, resulting in stimulation of food intake . This compound was designed to counteract elevated NPY levels, thereby promoting weight loss and continued weight loss maintenance .

Result of Action

This compound has anorectic effects and was developed as a possible treatment for obesity . It was discontinued from further development after disappointing results in phase ii clinical trials . In the strongest performing group relative to placebo across two studies, subjects undergoing this compound treatment of 800mg once-daily in combination with a reduced calorie diet responded with 5% or greater weight loss at a percentage nearly three times higher than those on placebo .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, factors such as food seeking necessity, acute stress response or other general stressors associated with survival cannot be mimicked in the laboratory environment . Therefore, these factors may play a role in the actions of NPY in metabolic diseases .

Safety and Hazards

Velneperit is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Orientations Futures

Despite being discontinued from further development after disappointing results in Phase II clinical trials , Velneperit is still considered a successful proof of concept of the potential of Y5 receptor antagonists as possible anti-obesity agents in the future . It is also mentioned as one of the anti-obesity drugs in the pipeline in a review focusing on future pharmacotherapy for obesity .

Propriétés

IUPAC Name

4-(tert-butylsulfonylamino)-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N3O3S/c1-16(2,3)27(25,26)23-13-7-4-11(5-8-13)15(24)22-14-9-6-12(10-21-14)17(18,19)20/h6,9-11,13,23H,4-5,7-8H2,1-3H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEWUYACXPEFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)NC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955806
Record name Velneperit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342577-38-2
Record name Velneperit [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342577382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velneperit
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Velneperit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELNEPERIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09BQ2KJ22J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Velneperit
Reactant of Route 2
Reactant of Route 2
Velneperit
Reactant of Route 3
Reactant of Route 3
Velneperit
Reactant of Route 4
Reactant of Route 4
Velneperit
Reactant of Route 5
Reactant of Route 5
Velneperit
Reactant of Route 6
Velneperit

Q & A

Q1: What is the primary mechanism of action of Velneperit?

A1: this compound acts as a selective antagonist of the neuropeptide Y (NPY) Y5 receptor. [, , ] NPY is a neurotransmitter known to stimulate appetite and regulate energy expenditure. By blocking the Y5 receptor, this compound aims to suppress appetite and potentially increase energy expenditure, leading to weight loss. [, ]

Q2: What were the key findings from the year-long clinical trials on this compound?

A2: Two year-long studies involving 1,566 obese subjects evaluated the efficacy and safety of this compound. [, ] The results showed statistically significant weight loss in individuals treated with this compound compared to those receiving a placebo. [, ] In the group demonstrating the most significant response, participants taking 800mg of this compound daily, alongside a reduced-calorie diet, achieved a 5% or greater weight loss at a rate almost three times higher than the placebo group (35% vs. 12%). [] Additionally, this compound treatment led to statistically significant improvements in secondary endpoints, including reduced waist circumference and an enhanced serum lipid profile. []

Q3: How well-tolerated was this compound in these clinical trials?

A3: Throughout the year-long treatment period, this compound demonstrated good tolerability across all study groups. [] This finding aligned with observations from previous clinical studies, indicating a consistent safety profile for the drug. []

Q4: Beyond weight loss, are there other potential applications being explored for this compound?

A4: While weight management is the primary focus of this compound research, its mechanism of action involving the NPY system suggests potential applications in other areas. For instance, NPY receptors play a role in various physiological processes like anxiety, stress responses, and cardiovascular regulation. Further research is necessary to explore these potential applications and determine the therapeutic benefits of targeting NPY receptors with this compound in other disease models.

Q5: What challenges were encountered during the development of this compound's synthetic process, and how were they addressed?

A5: The development of an optimized synthetic process for this compound (S-2367) presented several challenges. Initially, the synthesis involved multiple steps and faced issues with a critical impurity (compound 14) during the Na2WO4/H2O2 oxidation step. [] Researchers found that conducting the oxidation under weakly basic conditions significantly reduced the formation of this impurity. [] Further optimization involved simplifying the synthetic route, improving yield, and enhancing environmental, health, and safety (EHS) aspects. [] Additionally, challenges arose regarding the quality of this compound during pilot manufacturing, specifically concerning the content of compound 10. [] This issue was addressed by developing two effective purification processes: a slurry washing technique with precise polymorphic control using only acetone and water, and a salt formation method for compound 10 coupled with a refined recrystallization process to enhance impurity removal. []

Q6: What is the current status of this compound in terms of drug development and availability?

A6: While this compound has shown promising results in clinical trials for obesity treatment, it is crucial to note that it is not currently commercially available. [, ] Further research and development are underway to fully evaluate its long-term efficacy, safety profile, and potential for regulatory approval. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.